3,7-Dimethyloct-6-ene-1-thiol
Description
3,7-Dimethyloct-6-ene-1-thiol is a sulfur-containing terpene derivative characterized by a branched eight-carbon chain with a terminal thiol (-SH) group and a double bond at the 6-position. Replacing the hydroxyl (-OH) group in the alcohol with a thiol increases molecular weight (estimated at ~172.3 g/mol for the thiol vs. 156.27 g/mol for the alcohol) and alters reactivity due to sulfur’s larger atomic radius and lower electronegativity .
Properties
CAS No. |
102790-02-3 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
3,7-dimethyloct-6-ene-1-thiol |
InChI |
InChI=1S/C10H20S/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 |
InChI Key |
XDLLOALYSPYJEX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCS |
Canonical SMILES |
CC(CCC=C(C)C)CCS |
Synonyms |
6-Octene-1-thiol, 3,7-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The thiol’s closest analog is 3,7-dimethyloct-6-en-1-ol (C₁₀H₂₀O), a monoterpene alcohol. Key differences include:
- Functional group : Thiols (-SH) exhibit weaker hydrogen bonding than alcohols (-OH), leading to lower boiling points and higher volatility.
- Acidity : Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), enabling participation in unique acid-base reactions .
Other structurally related compounds include:
- 2-Isopropyl-5-methylhex-4-en-1-ol (C₉H₁₈O): Shorter carbon chain (six carbons) with a branched isopropyl group, reducing molecular weight (142.23 g/mol) and altering hydrophobicity .
- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (C₁₀H₆K₂O₇S₂): A sulfonate salt with aromatic rings and sulfonic acid groups, contrasting sharply with the aliphatic thiol’s reactivity and solubility .
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Feature(s) |
|---|---|---|---|---|
| 3,7-Dimethyloct-6-ene-1-thiol | C₁₀H₂₀S | ~172.3 | Thiol (-SH) | Aliphatic, branched chain |
| 3,7-Dimethyloct-6-en-1-ol | C₁₀H₂₀O | 156.27 | Alcohol (-OH) | Monoterpene alcohol |
| 2-Isopropyl-5-methylhex-4-en-1-ol | C₉H₁₈O | 142.23 | Alcohol (-OH) | Shorter chain, isopropyl branch |
| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | C₁₀H₆K₂O₇S₂ | 368.44 | Sulfonate (-SO₃⁻) | Aromatic, disulfonated |
Table 2: Reactivity and Functional Behavior
| Property | This compound | 3,7-Dimethyloct-6-en-1-ol | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate |
|---|---|---|---|
| Acidity (pKa) | ~10 (estimated) | ~18 | Highly acidic (sulfonate groups) |
| Oxidation Product | Disulfide | Ketone or carboxylic acid | Stable under oxidation |
| Key Applications | Polymer chemistry, fragrances | Flavors, cosmetics | Dyes, surfactants |
Stereochemical Considerations
Both the thiol and its alcohol analog likely exhibit stereoisomerism due to the chiral center at the 3-position. For example, (-)-3,7-dimethyloct-6-en-1-ol (CAS 7540-51-4) has a specific (S)-configuration, which influences its odor profile and biological activity. Similar stereochemical effects are expected in the thiol derivative .
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